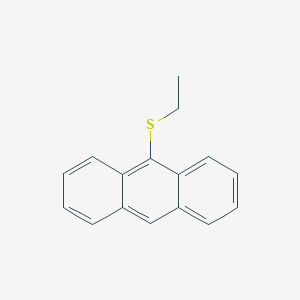
9-(Ethylsulfanyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Ethylsulfanyl)anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an ethylsulfanyl group (-SEt) attached to the ninth carbon of the anthracene structure. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethylsulfanyl)anthracene typically involves the substitution of an anthracene derivative. One common method is the nucleophilic substitution reaction where an ethylsulfanyl group is introduced to the anthracene core. This can be achieved by reacting 9-bromoanthracene with ethanethiol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Ethylsulfanyl)anthracene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Br₂, HNO₃
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Brominated or nitrated anthracene derivatives
Applications De Recherche Scientifique
9-(Ethylsulfanyl)anthracene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(Ethylsulfanyl)anthracene largely depends on its application:
Photophysical Properties: The compound absorbs light and undergoes electronic transitions, leading to fluorescence.
Photodynamic Therapy: Upon irradiation, this compound can generate reactive oxygen species (ROS) such as singlet oxygen, which can induce cell damage and apoptosis in targeted cells.
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.
9-Methylanthracene: Another anthracene derivative with strong fluorescence properties, often used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
Uniqueness of 9-(Ethylsulfanyl)anthracene:
- The presence of the ethylsulfanyl group imparts unique electronic and steric properties, influencing its reactivity and photophysical behavior. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
82131-18-8 |
|---|---|
Formule moléculaire |
C16H14S |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
9-ethylsulfanylanthracene |
InChI |
InChI=1S/C16H14S/c1-2-17-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 |
Clé InChI |
BFXRBQAVIWZDLF-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
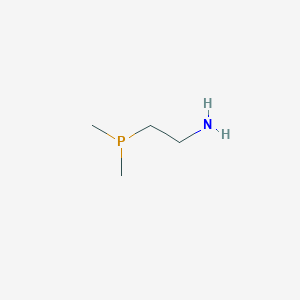
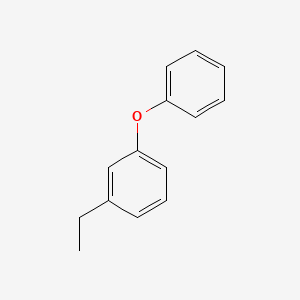
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
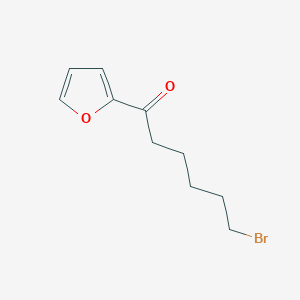

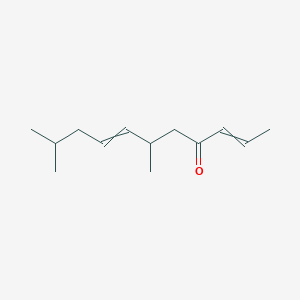
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
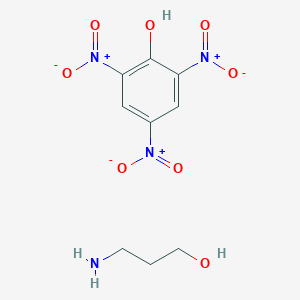
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
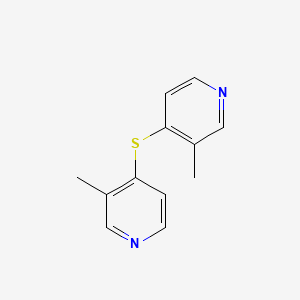
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
